molecular formula C8H11BrN2S B1287282 4-Bromo-2-piperidin-2-yl-1,3-thiazole CAS No. 204513-61-1

4-Bromo-2-piperidin-2-yl-1,3-thiazole

Cat. No.: B1287282
CAS No.: 204513-61-1
M. Wt: 247.16 g/mol
InChI Key: AIAUXAGHUAQDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-piperidin-2-yl-1,3-thiazole is a heterocyclic compound with the molecular formula C8H11BrN2S. It features a thiazole ring substituted with a bromine atom at the 4-position and a piperidine ring at the 2-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(piperidin-1-YL)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of Na+/K±ATPase, an enzyme crucial for maintaining cellular ion balance . This inhibition can lead to alterations in cellular ion gradients, affecting various physiological processes. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole has shown interactions with Ras oncogene activity, suggesting its potential as an anticancer agent .

Cellular Effects

The effects of 4-Bromo-2-(piperidin-1-YL)thiazole on cells are diverse and profound. It has been reported to induce autophagy in glioma cells and lysosomal membrane permeabilization-related cell death in non-small-cell lung cancer cells . These cellular effects are indicative of its potential to modulate cell signaling pathways and gene expression. Furthermore, 4-Bromo-2-(piperidin-1-YL)thiazole can influence cellular metabolism by disrupting ion homeostasis and energy production.

Molecular Mechanism

At the molecular level, 4-Bromo-2-(piperidin-1-YL)thiazole exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and thiazole ring facilitate its binding to the Na+/K±ATPase enzyme, leading to its inhibition . This inhibition disrupts the enzyme’s ability to transport sodium and potassium ions across the cell membrane, resulting in altered cellular ion gradients. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s interaction with the Ras oncogene can modulate gene expression and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-(piperidin-1-YL)thiazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-2-(piperidin-1-YL)thiazole can lead to sustained inhibition of Na+/K±ATPase activity, resulting in chronic alterations in cellular ion balance . Additionally, the compound’s impact on gene expression and cell signaling pathways may evolve with extended exposure.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-(piperidin-1-YL)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Bromo-2-(piperidin-1-YL)thiazole can induce toxic effects, including disruption of ion homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

4-Bromo-2-(piperidin-1-YL)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of reactive intermediates that further modulate its biological effects . Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s impact on metabolic flux and metabolite levels can contribute to its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-(piperidin-1-YL)thiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of 4-Bromo-2-(piperidin-1-YL)thiazole is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromo-2-(piperidin-1-YL)thiazole plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole typically involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-piperidin-2-yl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

4-Bromo-2-piperidin-2-yl-1,3-thiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-piperidin-2-yl-1,3-thiazole is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the piperidine ring contributes to its potential bioactivity .

Properties

IUPAC Name

4-bromo-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAUXAGHUAQDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.